4-Methoxy-N,N-dimethylbenzamide
Overview
Description
4-Methoxy-N,N-dimethylbenzamide, also known as N,N-Dimethyl 4-methoxybenzamide, is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.2157 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group and a dimethylamide group . The InChI representation of the molecule isInChI=1S/C10H13NO2/c1-11(2)10(12)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3
. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a specific gravity of 1.08 and a refractive index of 1.53 . The flash point is 146.3°C .Scientific Research Applications
Degradation and Stability Studies : The degradation pathways of methcathinone analogs, including compounds related to 4-Methoxy-N,N-dimethylbenzamide, have been studied. For example, in a study focusing on the stability of these compounds in various pH solutions, it was found that these analogs are stable in acidic solutions but degrade in neutral-to-basic solutions. This research is significant for forensic analysis and future pharmacokinetic analysis (Tsujikawa et al., 2012).
Synthesis and Chemical Reactions : Research into the reactions of derivatives of this compound has led to the creation of various compounds, such as selenoxanthones. These studies provide insights into the synthetic pathways and chemical properties of these derivatives (Brennan et al., 2003).
Electronic Properties and Charge Transfer : Studies have explored the electronic properties and charge transfer mechanisms in compounds containing this compound structures. These insights are vital for understanding the electronic interactions in complex molecular systems (Xu et al., 2005).
Antimicrobial and Anticancer Potential : Research on compounds related to this compound, such as dimethylpyrimidin-derivatives, has shown potential for antimicrobial and anticancer applications. This indicates the possibility of these compounds being developed into effective drugs after further clinical evaluation (Jafar et al., 2017).
Structural Characterization and Selectivity : Studies on the structural properties of compounds like benzimidazole cavitands have revealed their selective recognition capabilities, such as the recognition of 4-methylbenzamide over 4-methylanilide. These findings are crucial in understanding the molecular recognition and binding properties of these compounds (Choi et al., 2005).
Safety and Hazards
4-Methoxy-N,N-dimethylbenzamide is classified as a warning hazard. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
4-methoxy-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(12)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGXPFSUJVHRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223212 | |
Record name | p-Anisamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7291-00-1 | |
Record name | p-Anisamide, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Anisamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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